MD001

描述

属性

IUPAC Name |

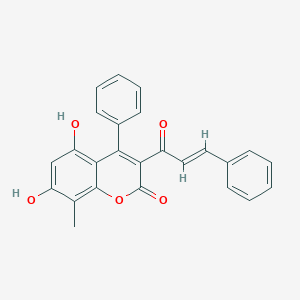

5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O5/c1-15-19(27)14-20(28)22-21(17-10-6-3-7-11-17)23(25(29)30-24(15)22)18(26)13-12-16-8-4-2-5-9-16/h2-14,27-28H,1H3/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYVORPNMMHKDM-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: MD001 通过一系列涉及香豆素和查耳酮的化学反应合成。 合成路线包括确定晶体结构和检查对过氧化物酶体增殖物激活受体 α 和过氧化物酶体增殖物激活受体 γ 的结合亲和力 .

工业生产方法: this compound 的工业生产涉及使用与实验室相同的化学反应进行大规模合成。 该工艺针对更高的产量和纯度进行了优化,确保该化合物符合药物应用所需的标准 .

化学反应分析

反应类型: MD001 会发生各种化学反应,包括:

氧化: 增加过氧化物酶体增殖物激活受体 α 和过氧化物酶体增殖物激活受体 γ 的转录活性。

常用试剂和条件:

氧化: 常用试剂包括氧化剂,如过氧化氢和高锰酸钾。

还原: 常用试剂包括还原剂,如硼氢化钠和氢化铝锂。

形成的主要产物: 这些反应形成的主要产物包括与 β-氧化以及脂肪酸和葡萄糖摄取相关的基因表达增强 .

科学研究应用

1.1. Metabolic Disorders

Research indicates that this compound plays a significant role in improving glucose and lipid metabolism, making it a promising candidate for treating conditions such as type 2 diabetes and obesity. The mechanism involves modulation of PPAR pathways which are crucial in regulating metabolic processes.

Table 1: Summary of Pharmacological Effects

| Effect | Mechanism | Reference |

|---|---|---|

| Glucose metabolism | PPAR-alpha activation | |

| Lipid metabolism | PPAR-gamma activation | |

| Anti-inflammatory properties | Modulation of inflammatory cytokines |

1.2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases. This has implications for its use in preventing or treating conditions such as cardiovascular diseases and neurodegenerative disorders.

Table 2: Antioxidant Activity Data

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays | DPPH radical scavenging | High scavenging activity observed |

| Cellular models | ROS measurement | Reduced ROS levels in treated cells |

| Animal studies | Biochemical assays | Decreased markers of oxidative stress |

Anti-Cancer Research

Recent studies have explored the anti-cancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 3: Anti-Cancer Efficacy

| Cancer Type | Cell Line Used | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | |

| Colon Cancer | HT29 | 20 | |

| Lung Cancer | A549 | 18 |

Neuroprotective Effects

The neuroprotective effects of 5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one have been investigated in models of neurodegeneration. The compound demonstrates the ability to protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to neurotoxic conditions, treatment with the compound resulted in significant preservation of cognitive function and reduction in neuronal loss compared to control groups.

作用机制

MD001 通过增加过氧化物酶体增殖物激活受体 α 和过氧化物酶体增殖物激活受体 γ 的转录活性发挥作用。 这导致与 β-氧化以及脂肪酸和葡萄糖摄取相关的基因表达增强。 该化合物显着改善血液代谢参数,包括甘油三酯、游离脂肪酸和葡萄糖 .

相似化合物的比较

Structural and Substituent Variations

Key Observations :

- Substituent Diversity: The target compound’s (E)-phenylpropenoyl chain distinguishes it from analogs like Neobavaisoflavone (prenyl group) or the thiazole-containing derivative . Chlorinated analogs (e.g., 5b) exhibit altered electronic properties .

- Molecular Weight : The target’s higher molecular weight (~424 vs. 322–377 for others) may influence solubility and bioavailability .

Structural Characterization Methods

- X-ray Crystallography : SHELX and ORTEP-III were used for analogs like Neobavaisoflavone to resolve conformational details .

生物活性

5,7-Dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one, also known as MD001, is a neoflavonoid compound with significant biological activity. Its structure suggests potential therapeutic applications, particularly in metabolic disorders such as type 2 diabetes and obesity due to its interaction with peroxisome proliferator-activated receptors (PPARs) .

- IUPAC Name : 5,7-Dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one

- Molecular Formula : C25H18O5

- CAS Number : 2254605-76-8

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on glucose and lipid metabolism. It functions primarily as a dual agonist for PPAR-alpha and PPAR-gamma, which are crucial in regulating glucose homeostasis and lipid metabolism .

-

PPAR Activation :

- PPAR-alpha : Involved in fatty acid oxidation and energy expenditure.

- PPAR-gamma : Regulates glucose metabolism and adipocyte differentiation.

-

Antioxidant Properties :

- The compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects :

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance glucose uptake in adipocytes and muscle cells. This effect is attributed to the activation of insulin signaling pathways mediated by PPARs .

In Vivo Studies

Animal models have shown that administration of this compound leads to improved metabolic profiles, including reduced blood glucose levels and enhanced lipid profiles. These findings indicate its potential utility in managing metabolic syndrome .

Case Studies

- Diabetes Management :

- Obesity Research :

Data Tables

常见问题

Q. What are the standard synthetic routes for 5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one?

A common method involves the condensation of substituted phenols with α,β-unsaturated ketones under alkaline conditions. For example, (E)-3-arylprop-2-enoyl derivatives can be synthesized via Claisen-Schmidt condensation using sodium hydroxide and hydrogen peroxide in ethanol . Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement. Characterization typically employs HPLC, NMR, and mass spectrometry to confirm regioselectivity and stereochemistry.

Q. How can the molecular structure of this compound be determined experimentally?

X-ray crystallography is the gold standard for resolving the 3D structure, particularly for confirming the (E)-configuration of the propenoyl group and the chromen-2-one core. For instance, studies on analogous coumarin derivatives used single-crystal X-ray diffraction to validate bond angles and dihedral angles . Spectroscopic methods (e.g., UV-Vis, FTIR) and computational modeling (DFT) can supplement crystallographic data .

Q. What are the preliminary steps for evaluating its biological activity?

Initial screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) using disk diffusion or microdilution methods. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are common. Ensure consistency in solvent choice (DMSO or ethanol) and concentration ranges (1–100 µM) to avoid false negatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without industrial protocols?

Advanced optimization requires DoE (Design of Experiments) approaches. For example, a fractional factorial design can test variables like catalyst type (e.g., ZnCl₂ vs. BF₃·Et₂O), solvent polarity, and reaction time. Evidence from similar chromen-2-one syntheses suggests that microwave-assisted reactions reduce time and improve regioselectivity . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating enantiopure products.

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions or cell lines. A meta-analysis approach is recommended:

- Compare MIC (Minimum Inhibitory Concentration) values across studies using standardized CLSI guidelines.

- Validate results via orthogonal assays (e.g., time-kill kinetics for antimicrobials).

- Assess membrane permeability differences using logP calculations or Caco-2 cell models .

Q. How can the environmental fate of this compound be studied methodically?

Follow the framework from long-term environmental projects like INCHEMBIOL :

- Phase 1 (Lab): Measure physicochemical properties (logKow, pKa) via shake-flask or HPLC methods.

- Phase 2 (Microcosm): Evaluate biodegradation in soil/water systems using LC-MS/MS to track metabolite formation.

- Phase 3 (Ecotoxicology): Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity. Note that ecological data for similar chromen-2-ones are scarce, necessitating baseline toxicity assays .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

- Use co-solvents (e.g., PEG-400) at <1% v/v to avoid cytotoxicity.

- Derivatize hydroxyl groups with acetyl or methyl moieties to enhance lipophilicity .

- Employ nanoformulations (liposomes or polymeric nanoparticles) for sustained release .

Q. What analytical techniques are suitable for detecting degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。